molecular formula C14H13NO2 B14850158 6-(4-Ethoxyphenyl)nicotinaldehyde

6-(4-Ethoxyphenyl)nicotinaldehyde

Cat. No.: B14850158
M. Wt: 227.26 g/mol
InChI Key: GJFJBXNTHDVPRR-UHFFFAOYSA-N
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Description

6-(4-Ethoxyphenyl)nicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes It is characterized by the presence of an ethoxy group attached to the phenyl ring, which is further connected to the nicotinaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Ethoxyphenyl)nicotinaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-ethoxybenzaldehyde with nicotinic acid under specific conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out in an organic solvent like toluene. The reaction mixture is heated to reflux, and the progress is monitored using thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic reduction of 3-cyanopyridine in the presence of Raney nickel. This method is advantageous due to its scalability and efficiency. The reaction is conducted in an aqueous medium, and the product is isolated through distillation and purification techniques .

Chemical Reactions Analysis

Types of Reactions

6-(4-Ethoxyphenyl)nicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 6-(4-Ethoxyphenyl)nicotinic acid.

    Reduction: 6-(4-Ethoxyphenyl)nicotinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(4-Ethoxyphenyl)nicotinaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in studying enzyme-catalyzed reactions involving aldehydes.

    Medicine: It is investigated for its potential therapeutic properties, including anti-cancer activity.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(4-Ethoxyphenyl)nicotinaldehyde involves its role as a precursor in NAD biosynthesis. NAD is essential for various cellular processes, including oxidative stress response, mitochondrial function, and ATP production. The compound is converted to NAD through the Preiss-Handler pathway, which involves the enzyme nicotinate phosphoribosyltransferase (NAPRT) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Ethoxyphenyl)nicotinaldehyde is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with biological targets. This structural modification can enhance its solubility and potentially improve its pharmacokinetic properties compared to other nicotinaldehydes.

Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

6-(4-ethoxyphenyl)pyridine-3-carbaldehyde

InChI

InChI=1S/C14H13NO2/c1-2-17-13-6-4-12(5-7-13)14-8-3-11(10-16)9-15-14/h3-10H,2H2,1H3

InChI Key

GJFJBXNTHDVPRR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC=C(C=C2)C=O

Origin of Product

United States

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